molecular formula C13H15N3S B2932633 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 573695-77-9

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2932633
CAS No.: 573695-77-9
M. Wt: 245.34
InChI Key: IJPWICYSHKNCCL-UHFFFAOYSA-N
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Description

4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a cyclopentyl group at the N4 position and a phenyl ring at C5, with a thiol (-SH) functional group at C2. Its structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler triazole analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentyl-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c17-13-15-14-12(10-6-2-1-3-7-10)16(13)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPWICYSHKNCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under acidic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution to form thioethers. This reaction is typically performed in alkaline conditions using alkyl halides or α-halo carbonyl compounds.

Alkylating AgentBaseSolventProductYieldReference
2-Bromo-1-phenylethanoneCs₂CO₃DMF2-{[4-Cyclopentyl-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one61%
2-ChloroacetonitrileNaOHDMF2-((4-Cyclopentyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetonitrileNot specified

Mechanism : Deprotonation of the thiol group by a base generates a thiolate ion, which attacks the electrophilic carbon of the alkyl halide to form a C–S bond .

Condensation with Carbonyl Compounds

The thiol group reacts with aldehydes or ketones under acidic or basic conditions to form hydrazones or thioacetals.

Carbonyl CompoundConditionsProductApplicationReference
IsatinEthanol, refluxN′-(2-Oxoindolin-3-ylidene)-2-((4-cyclopentyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazideAnticancer agents
Aromatic aldehydesPropan-2-ol, 60°CHydrazones with substituted aryl groupsAntimicrobial activity

Key Finding : Hydrazones derived from this compound show enhanced cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids under strong oxidizing conditions.

Oxidizing AgentConditionsProductNotesReference
H₂O₂Aqueous acidic4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acidRequires catalysis
I₂Ethanol, RTBis(4-cyclopentyl-5-phenyl-4H-1,2,4-triazol-3-yl) disulfideReversible reaction

Implication : Disulfide formation is critical for stabilizing dimeric structures in drug design .

Cyclization and Heterocycle Formation

The triazole ring participates in cycloaddition or annulation reactions to generate fused heterocycles.

ReagentConditionsProductYieldReference
Ethyl chloroacetateDMF, TEAEthyl 2-((4-cyclopentyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate80%
Hydrazine hydratePropan-2-ol, 60°C1,2,4-Triazol-3-ylthioacetohydrazide94%

Application : These derivatives serve as intermediates for antiproliferative agents .

Metal Complexation

The triazole and thiol groups act as ligands for transition metals, forming coordination complexes.

Metal SaltConditionsComplex StructureApplicationReference
CuCl₂Methanol, RT[Cu(4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiolate)₂]Catalysis and bioactivity

Key Insight : Copper complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Scientific Research Applications

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles and has the molecular formula C13H15N3SC_{13}H_{15}N_3S . It features a five-membered ring containing three nitrogen atoms and two carbon atoms, along with a thiol group (-SH) attached at the 3-position of the triazole ring. The presence of both cyclopentyl and phenyl groups contributes to its unique chemical properties and potential biological activities.

Scientific Research Applications
this compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

1,2,4-Triazoles in general Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity .

  • Antibacterial activity Several studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives . For instance, various synthesized clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, with some being more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . SAR (Structure-Activity Relationship) studies indicated that specific compounds with a 2,4-difluoro substitution at the phenyl ring exhibited the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antileishmanial Activity Evaluation of a series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives for in vitro antileishmanial activity against L. donovani promastigotes .
  • Antifungal Agents 1,2,4-triazole-3-thiones and 4-thiazolidinones showed better fungicidal activity .

The synthesis of this compound typically involves several steps.The uniqueness of this compound lies in its specific substitution pattern that imparts distinct chemical and biological properties. The combination of cyclopentyl and phenyl groups allows it to exhibit unique reactivity and potency compared to similar compounds.

Compound NameStructure FeaturesUnique Properties
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolContains an amino group and a pyridyl groupExhibits different reactivity due to the presence of nitrogen-containing heterocycles
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiolSimilar structure but with a methyl group instead of a phenyl groupMay show distinct biological activity due to different substitution patterns
5-(4-chloro-phenyl)-4H-1,2,4-triazole-3-thiolContains a chloro-substituted phenyl groupPotentially enhanced potency against specific biological targets

Mechanism of Action

The mechanism of action of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triazole-3-Thiol Derivatives

Antiviral Activity

The cyclopentyl and hydrazinyl substituents in the target compound enhance binding to viral helicase active sites, outperforming derivatives with smaller or electron-withdrawing groups.

Compound Name Substituents (N4/C5) Key Activity Reference
4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol Cyclopentyl / Phenyl MERS-CoV helicase inhibition
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Amino / 4-Pyridyl Antioxidant (DPPH/ABTS assays)
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl / 4-Chlorophenyl Anticancer (in vitro cytotoxicity)

Key Insight : Bulky substituents (e.g., cyclopentyl) improve antiviral targeting, while electron-donating groups (e.g., -NH₂) favor antioxidant applications .

Antioxidant Capacity

Electron-donating groups like -NH₂ and -SH significantly enhance radical scavenging. The target compound’s cyclopentyl group reduces antioxidant efficacy compared to amino-substituted analogs.

Compound Name IC50 (DPPH, μg/mL) Substituent Effect Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 5.84 Strong electron donation (-NH₂, -SH)
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 7.12 Moderate electron donation (-NH₂)
Target compound Not reported Steric hindrance (cyclopentyl)

Contradiction : While -NH₂ groups optimize antioxidant activity, steric bulk in the target compound may limit radical interaction .

Antimicrobial and Anticancer Activity

Phenyl and halogenated aryl groups enhance antimicrobial properties.

Compound Name Substituents (N4/C5) Activity (MIC, μg/mL) Reference
4-Amino-5-o-tolyl-4H-1,2,4-triazole-3-thiol Amino / o-Tolyl Antibacterial (S. aureus: 12.5)
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl / 4-Chlorophenyl Anticancer (HeLa: IC50 = 8.3 μM)
Target compound Cyclopentyl / Phenyl Not tested

Insight : Halogenated aryl groups (e.g., 4-chlorophenyl) improve cytotoxicity, suggesting the target compound’s phenyl group may require functionalization for similar efficacy .

Physicochemical Properties

Tables of Comparative Data

Table 1: Substituent Effects on Bioactivity

Substituent Type Example Compound Optimal Activity
Electron-donating (-NH₂) AT (4-amino-5-phenyl derivative) Antioxidant
Bulky alkyl (cyclopentyl) Target compound Antiviral
Halogenated aryl 5-(4-chlorophenyl) derivative Anticancer/antimicrobial

Biological Activity

4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound enable it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3SC_{13}H_{15}N_3S with a molecular weight of 245.34 g/mol. Its structure includes a triazole ring substituted with cyclopentyl and phenyl groups, along with a thiol functional group. This configuration is essential for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H15N3S
Molecular Weight245.34 g/mol
CAS Number573695-77-9

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. Specifically, studies have shown that this compound possesses potent activity against various bacterial strains. For instance, it has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of microbial growth through mechanisms that may involve disrupting cell wall synthesis or inhibiting essential enzymes .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve interference with cellular processes like DNA replication and apoptosis induction. For example, one study reported an IC50 value of 6.2 μM against HCT116 cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which is particularly relevant in the context of diseases characterized by chronic inflammation. The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 pathways. Molecular docking studies suggest that structural modifications in similar triazole derivatives can enhance their selectivity towards these enzymes .

The biological effects of this compound are attributed to its ability to bind to specific molecular targets:

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors associated with inflammatory responses.

Biological Pathways:
The compound may disrupt pathways related to:

  • DNA Replication: By interfering with nucleic acid synthesis.
  • Protein Synthesis: Affecting ribosomal functions.
  • Metabolic Regulation: Modulating enzyme activity linked to metabolism.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy: A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Anticancer Activity: In vitro assays showed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours.
  • Anti-inflammatory Mechanism: Molecular docking revealed that the compound binds effectively to the active site of COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases.

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